molecular formula C7H8IN B1603289 2-Iodo-3-methylaniline CAS No. 89938-16-9

2-Iodo-3-methylaniline

Cat. No. B1603289
CAS RN: 89938-16-9
M. Wt: 233.05 g/mol
InChI Key: GVVUQVPDBMPZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-3-methylaniline, also known as 2-iodo-m-toluidine, is a chemical compound belonging to the family of anilines. It is a colorless, odorless, crystalline solid with a melting point of 71-73°C. It is soluble in water, alcohol, and ether and is used in a variety of scientific and industrial applications.

Scientific Research Applications

Organic Synthesis

2-Iodo-3-methylaniline is a valuable intermediate in organic synthesis. Its iodo and amino groups make it a versatile reagent for various transformations, including coupling reactions and as a building block for more complex molecules. It can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form biaryl compounds . Additionally, its use in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals, is significant .

Pharmaceutical Research

In pharmaceutical research, 2-Iodo-3-methylaniline is used to synthesize bioactive molecules. It serves as a precursor for the development of drugs with potential therapeutic applications. For instance, it can be utilized in the synthesis of quinoline derivatives, which are known for their antimalarial, antibacterial, and anticancer properties .

Materials Science

The compound finds applications in materials science due to its ability to modify the electronic properties of materials. It can be used to introduce iodine atoms into organic frameworks, which can enhance the conductivity and stability of organic electronic devices . Its role in the synthesis of liquid crystals and other novel materials is also explored due to its structural properties .

Analytical Chemistry

In analytical chemistry, 2-Iodo-3-methylaniline can be used as a standard or reference compound. Its well-defined structure and properties allow it to serve as a calibration standard in various spectroscopic methods, helping to identify or quantify other substances .

Biochemistry

Biochemically, 2-Iodo-3-methylaniline can be involved in enzyme-catalyzed reactions where it may act as an inhibitor or substrate analog. Its incorporation into peptides and proteins can aid in the study of biochemical pathways and the development of diagnostic tools .

Industrial Applications

While not extensively detailed in the available literature, 2-Iodo-3-methylaniline’s reactivity suggests it could be used in industrial processes involving iodination or as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals .

properties

IUPAC Name

2-iodo-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVUQVPDBMPZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602188
Record name 2-Iodo-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89938-16-9
Record name 2-Iodo-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-3-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-3-methylaniline
Reactant of Route 2
Reactant of Route 2
2-Iodo-3-methylaniline
Reactant of Route 3
2-Iodo-3-methylaniline
Reactant of Route 4
Reactant of Route 4
2-Iodo-3-methylaniline
Reactant of Route 5
Reactant of Route 5
2-Iodo-3-methylaniline
Reactant of Route 6
2-Iodo-3-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.